molecular formula C12H15N3O3 B085880 Triallyl cyanurate CAS No. 101-37-1

Triallyl cyanurate

Cat. No.: B085880
CAS No.: 101-37-1
M. Wt: 249.27 g/mol
InChI Key: BJELTSYBAHKXRW-UHFFFAOYSA-N
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Description

Triallyl cyanurate is an organic compound with the molecular formula C₁₂H₁₅N₃O₃. It is a triazine derivative, specifically a triallyl ester of cyanuric acid. This compound is known for its use as a crosslinking agent in various polymerization processes, enhancing the mechanical properties and thermal stability of polymers.

Mechanism of Action

Target of Action

Triallyl cyanurate (TAC) primarily targets the matrices of synthetic rubbers, such as nitrile butadiene rubber (v-NBR), where it acts as a crosslinking agent . The compound’s role is to improve the strength, rigidity, and heat resistance of plastic products .

Mode of Action

TAC interacts with its targets through a process known as crosslinking. The abundant C-C bonds and triazines in TAC are utilized as vulcanization accelerators to crosslink the NBR matrices . This interaction results in significant changes in the physical properties of the target materials, enhancing their strength, rigidity, and heat resistance .

Biochemical Pathways

The primary biochemical pathway affected by TAC is the polymerization process. TAC enhances the occurrence of intermolecular crosslinking at an early stage of polymerization . This is due to the rigidity of the TAC polymer chain, which has bulkier isocyanurate side groups than the polymer chains derived from the polymerizations of other multi-allyl compounds .

Result of Action

The action of TAC results in the formation of nonflammable, elastic, and fast lithium-ion conducting solid polymer electrolytes (SPEs) . The electronegative nitrogen atoms in TAC help delocalize lithium salts, facilitating the dissociation and transportation of lithium ions . This leads to high ionic conductivity and excellent flame retardancy .

Action Environment

The action of TAC can be influenced by environmental factors. For instance, the degradation of TAC was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process . Furthermore, the presence of particulate and suspended matter could hinder the transmission of ultraviolet light and reduce the production of HO$ accordingly .

Biochemical Analysis

Biochemical Properties

Triallyl cyanurate plays a significant role in biochemical reactions. The compound’s abundant C-C bonds and triazines are utilized as vulcanization accelerators to cross-link matrices and as flame retardants . Furthermore, the electronegative nitrogen atoms in this compound can help delocalize lithium salts, facilitating the dissociation and transportation of lithium ions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its influence on ion transportation. The compound’s ability to facilitate the dissociation and transportation of lithium ions suggests potential impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its abundant C-C bonds and triazines. These components serve as vulcanization accelerators, enabling the cross-linking of matrices . Additionally, the electronegative nitrogen atoms in this compound aid in the delocalization of lithium salts, which can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound contributes to the development of nonflammable, elastic, and fast lithium-ion conducting solid polymer electrolytes . These electrolytes exhibit excellent flame retardancy, good mechanical properties, and high ionic conductivity .

Metabolic Pathways

The compound’s role in facilitating the dissociation and transportation of lithium ions suggests potential interactions with enzymes or cofactors .

Transport and Distribution

This compound’s role in the transport and distribution within cells and tissues is primarily associated with its ability to facilitate the dissociation and transportation of lithium ions .

Subcellular Localization

Given the compound’s role in facilitating ion transportation, it may be involved in processes occurring in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallyl cyanurate can be synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{Cyanuric chloride} + 3 \text{Allyl alcohol} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} ] The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Triallyl cyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Typically involves the use of radical initiators such as peroxides or azo compounds under controlled temperature conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used.

    Substitution: Various nucleophiles can be employed to substitute the allyl groups under appropriate conditions.

Major Products Formed:

    Polymerization: Crosslinked polymers with enhanced mechanical and thermal properties.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

Triallyl cyanurate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Triallyl isocyanurate: Similar in structure but with isocyanurate instead of cyanurate.

    Diallyl phthalate: Another crosslinking agent used in polymerization but with different chemical structure and properties.

    Divinylbenzene: Used as a crosslinking agent in polymerization but lacks the triazine ring structure.

Uniqueness of Triallyl Cyanurate: this compound is unique due to its triazine ring structure, which imparts flame retardancy and enhances the mechanical properties of polymers. Its ability to form stable crosslinked networks makes it a valuable compound in various industrial applications .

Properties

IUPAC Name

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine
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InChI

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

BJELTSYBAHKXRW-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C
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Molecular Formula

C12H15N3O3
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Related CAS

25988-85-6
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID8037754
Record name 2,4,6-Tris(allyloxy)-1,3,5-triazine
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Molecular Weight

249.27 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS]
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-
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CAS No.

101-37-1
Record name Triallyl cyanurate
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Record name 2,4,6-Tris(allyloxy)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triallyl cyanurate?

A1: The molecular formula of this compound is C12H15N3O3, and its molecular weight is 249.27 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy is frequently used to characterize TAC. Researchers have used IR to track the disappearance of the allyl groups and the formation of isocyanurate rings during polymerization. []

Q3: How does this compound enhance the properties of polymers?

A3: TAC acts as a crosslinking agent, forming bridges between polymer chains. This process increases the material's strength, hardness, and thermal resistance. [, , , ] For example, TAC significantly improves the thermal resistance of diallyl isophthalate (DAIP) resins. []

Q4: Is this compound compatible with a variety of polymers?

A4: Yes, TAC demonstrates compatibility with a range of polymers, including polyethylene (PE), polypropylene (PP), poly(vinyl chloride) (PVC), poly(methyl methacrylate) (PMMA), and ethylene vinyl acetate (EVA). [, , , , , , ]

Q5: Can this compound be used to modify the properties of low-density polyethylene (LDPE)?

A5: Yes, TAC is used as a crosslinking agent for LDPE, enhancing its gel content and impacting its foaming behavior. [] Researchers found that incorporating TAC into dicumyl peroxide crosslinking systems for LDPE influences the foam formation and final properties. []

Q6: Does this compound exhibit any catalytic properties?

A6: While TAC is primarily known as a crosslinking agent, its polymerization process involves free radical reactions. [, , ] Some studies suggest that its presence can influence the rate of certain reactions, but it's not typically classified as a catalyst.

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies on TAC itself are limited in the provided research, computational methods are valuable for understanding polymerization mechanisms and predicting polymer properties. Future research could employ computational chemistry to model TAC's interactions with different monomers and predict the properties of resulting polymers.

Q8: Are there specific formulation strategies to enhance this compound's performance?

A8: Researchers have explored combining TAC with other coagents or additives to fine-tune the properties of the final polymer. [, , ] For instance, using TAC with dicumyl peroxide in specific ratios enhances ozone resistance in chlorinated polyethylene elastomers. []

Q9: Are there specific safety regulations regarding this compound?

A9: While the provided research doesn't delve into specific SHE regulations, it's crucial to consult safety data sheets and regulatory guidelines for handling and using TAC. Like many chemicals, appropriate safety measures should be taken during handling and processing.

Q10: What analytical techniques are used to study this compound and its effects on polymers?

A10: Researchers employ various methods to characterize TAC and its influence on polymers, including:

  • Differential thermal analysis (DTA): To study the thermal properties and polymerization kinetics of TAC. [, ]
  • Infrared (IR) spectroscopy: To determine the extent of crosslinking, monitor the disappearance of specific functional groups (allyl groups), and identify changes in chemical structure during polymerization. [, ]
  • Gel content measurements: To quantify the degree of crosslinking achieved in a polymer. [, ]
  • Mechanical testing: To assess the changes in mechanical properties, such as tensile strength, elongation at break, and hardness, after incorporating TAC into polymers. [, , , , ]
  • Microscopy (e.g., scanning electron microscopy): To visualize the morphology and dispersion of TAC within the polymer matrix. []

Q11: Are there alternatives to this compound as a crosslinking agent?

A11: Yes, several alternatives exist, including triallyl isocyanurate (TAIC), trimethylolpropane triacrylate (TMPTA), and multifunctional peroxides. [, , ] The choice of crosslinking agent depends on the desired properties, processing conditions, and cost considerations.

Q12: What resources are crucial for research on this compound and its applications?

A12: Essential resources for research include:

    Q13: When was this compound first synthesized and what were the initial applications?

    A13: While the provided research doesn't detail the precise timeline of TAC's discovery, it highlights early patents related to its use in water-swellable carboxylic polymers. [] This suggests its initial applications likely involved modifying polymer properties.

    Q14: Which fields benefit from research on this compound?

    A14: Research on TAC benefits various fields:

    • Electronics industry: Creation of encapsulants and insulating materials for electronic components. []

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